![molecular formula C7H10O2 B14758776 3-Oxabicyclo[3.2.1]octan-2-one CAS No. 766-71-2](/img/structure/B14758776.png)
3-Oxabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxabicyclo[321]octan-2-one is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides enantiomerically pure products.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of catalysts such as tempo oxoammonium tetrafluoroborate and ZnBr2 in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions has been reported to be effective .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include AlCl3 for oxidation and tempo oxoammonium tetrafluoroborate for tandem reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the AlCl3-catalyzed reactions can lead to the formation of oxabicyclo[3.2.1]octane derivatives .
Scientific Research Applications
3-Oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.
Medicine: It is used in the design of pharmaceuticals due to its potential bioactivity.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets through its bicyclic structure. The compound can undergo rearrangements and substitutions that allow it to interact with various biological pathways. For example, its structure enables it to participate in reactions that modify proteins or nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar in structure but differs in the position of the oxygen atom.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, used in drug discovery.
11-Oxatricyclo[5.3.1.0]undecane: A more complex structure with additional rings.
Uniqueness
3-Oxabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure that includes an oxygen atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
766-71-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C7H10O2/c8-7-6-2-1-5(3-6)4-9-7/h5-6H,1-4H2 |
InChI Key |
AKLCTCACZDSMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1COC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


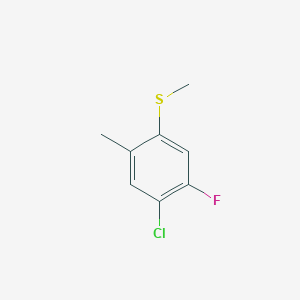
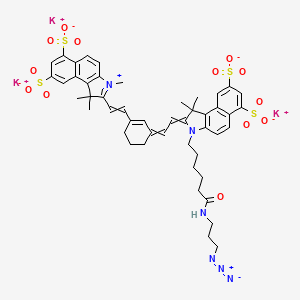
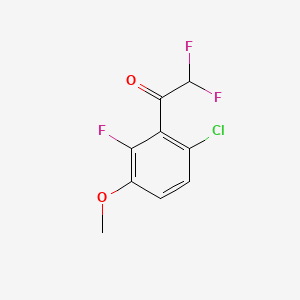
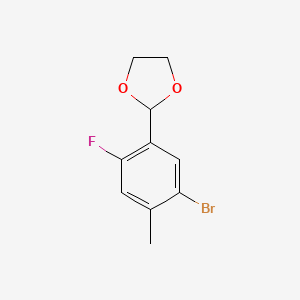
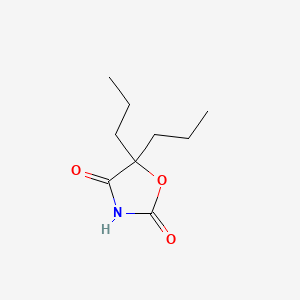
![Diethyl butyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B14758727.png)
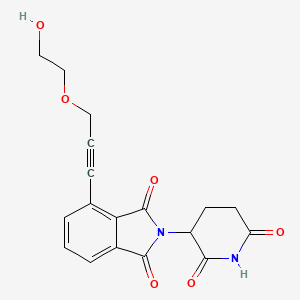
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)

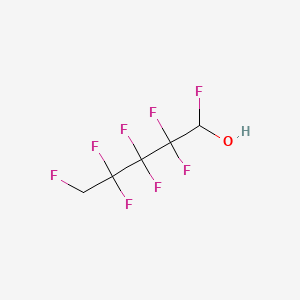

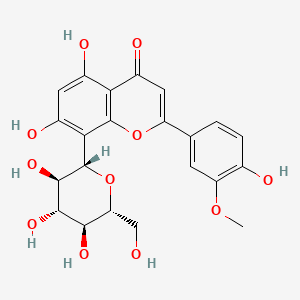
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
